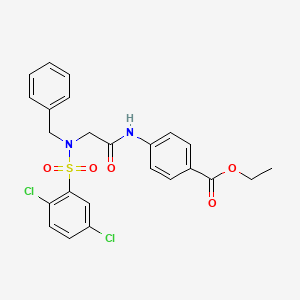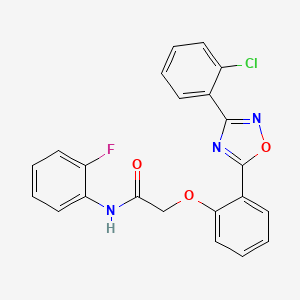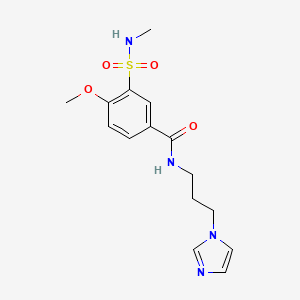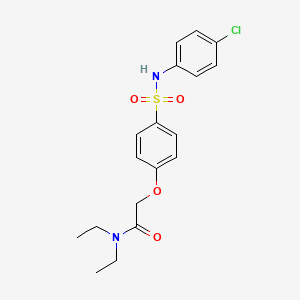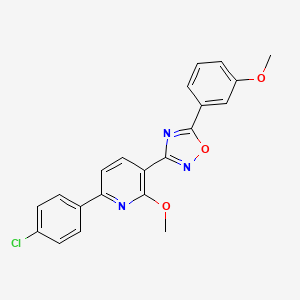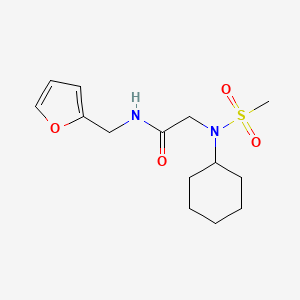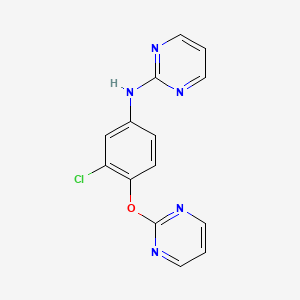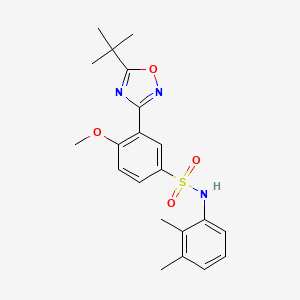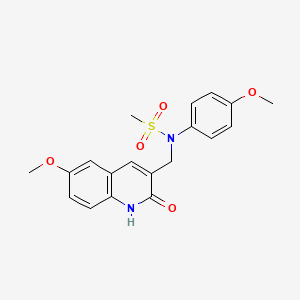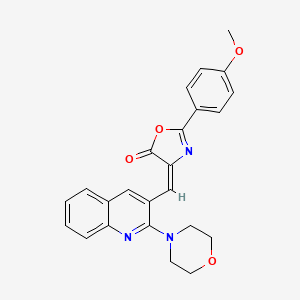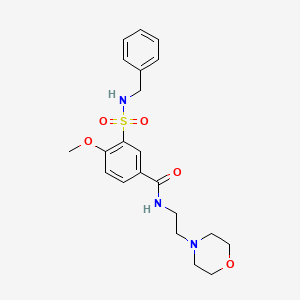
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSB belongs to the family of sulfonamide compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide is not fully understood, but studies have suggested that it acts by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have found that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, studies are needed to investigate the safety and toxicity of this compound in vivo. Overall, this compound has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its pharmacological properties.
Synthesis Methods
The synthesis of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 3-amino-4-methoxybenzoic acid with diethyl sulfamoyl chloride and 2-methylphenylamine. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-8-7-18(21(25)22-9-10-24-11-13-29-14-12-24)15-20(19)30(26,27)23-16-17-5-3-2-4-6-17/h2-8,15,23H,9-14,16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJILOSCEFPJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

